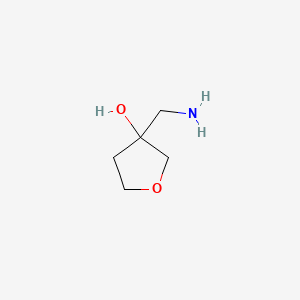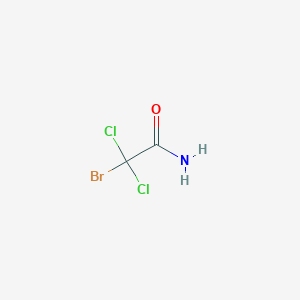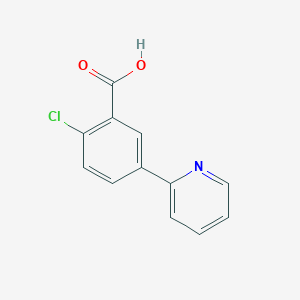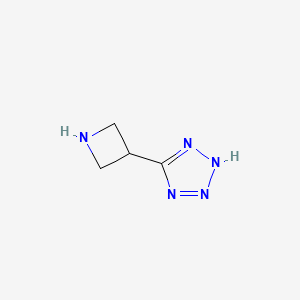
5-(azetidin-3-yl)-2H-tetrazole
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .
Synthesis Analysis
Azetidines can be synthesized through several methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure of “5-(azetidin-3-yl)-2H-tetrazole” would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure. For instance, they can have different melting points, boiling points, and densities .Scientific Research Applications
Synthesis and Functionalization
5-Substituted tetrazoles, including 5-(azetidin-3-yl)-2H-tetrazole, play a crucial role in organic and medicinal chemistry. These compounds serve as advantageous intermediates for synthesizing other heterocycles and act as activators in oligonucleotide synthesis. In drug design, 5-monosubstituted tetrazoles are valued for their bioisosteric similarities to carboxylic acids, offering comparable acidities but with enhanced lipophilicities and metabolic resistance. The synthesis methods for these tetrazoles vary from acidic media/proton catalysis to organometallic or organosilicon azides approaches, highlighting their versatility and importance in creating pharmacologically relevant compounds (J. Roh, K. Vávrová, & A. Hrabálek, 2012).
Medicinal Applications
Tetrazoles are recognized for their broad applications in medicine, with this compound derivatives being no exception. These compounds are explored for their potential as drugs due to their polynitrogen electron-rich planar structures. The unique properties of tetrazoles have led to their utilization in various medicinal contexts, such as in the synthesis of new therapeutic agents with antimicrobial, antifungal, and potentially anticancer activities. Research into tetrazoles continues to be a vibrant field, aiming to harness their chemical properties for the development of novel drugs (Cheng-xi Wei, M. Bian, & Guo-Hua Gong, 2015).
Coordination Chemistry and Material Science
This compound and its derivatives have found use in coordination chemistry and material science, illustrating the compound's versatility beyond medicinal applications. These tetrazole-based coordination polymers exhibit interesting physical properties, such as second harmonic generation, fluorescence, and dielectric behaviors, demonstrating the potential for tetrazole compounds in developing advanced materials with novel functionalities. The in situ hydrothermal synthesis methods for these coordination polymers further underline the importance of tetrazoles in exploring new chemical spaces for material science applications (Hong Zhao, Zhirong Qu, Heng‐Yun Ye, & R. Xiong, 2008).
Antimicrobial and Anti-inflammatory Agents
The synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, incorporating this compound, has been investigated for their antimicrobial and anti-inflammatory properties. These studies highlight the potential of 5-substituted tetrazoles in developing new therapeutic agents that could address the growing concern of drug resistance in various pathogens. The exploration of these compounds in drug discovery processes underscores their significance in creating effective and novel treatment options for infectious diseases and inflammatory conditions (N. Patel & Jaymin C. Patel, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(azetidin-3-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-3(2-5-1)4-6-8-9-7-4/h3,5H,1-2H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUWELXPIPDXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


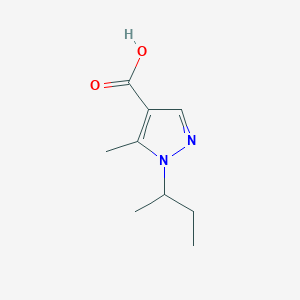
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)
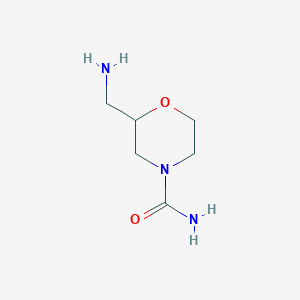

![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
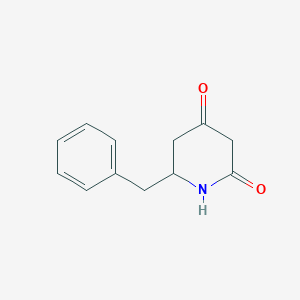

![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)

